molecular formula C21H27N3O4S B13355867 N-(2,5-Diethoxy-4-morpholinophenyl)-2-(methylthio)nicotinamide

N-(2,5-Diethoxy-4-morpholinophenyl)-2-(methylthio)nicotinamide

Cat. No.: B13355867
M. Wt: 417.5 g/mol
InChI Key: SMPONZKPSRTJGI-UHFFFAOYSA-N
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Description

N-(2,5-Diethoxy-4-morpholinophenyl)-2-(methylthio)nicotinamide is a nicotinamide derivative characterized by a pyridine core substituted with a methylthio group at the 2-position. The N-linked aryl group features a 2,5-diethoxy-substituted phenyl ring with a morpholino moiety at the 4-position.

Properties

Molecular Formula

C21H27N3O4S

Molecular Weight

417.5 g/mol

IUPAC Name

N-(2,5-diethoxy-4-morpholin-4-ylphenyl)-2-methylsulfanylpyridine-3-carboxamide

InChI

InChI=1S/C21H27N3O4S/c1-4-27-18-14-17(24-9-11-26-12-10-24)19(28-5-2)13-16(18)23-20(25)15-7-6-8-22-21(15)29-3/h6-8,13-14H,4-5,9-12H2,1-3H3,(H,23,25)

InChI Key

SMPONZKPSRTJGI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1NC(=O)C2=C(N=CC=C2)SC)OCC)N3CCOCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-Diethoxy-4-morpholinophenyl)-2-(methylthio)nicotinamide typically involves multi-step organic synthesis techniques. The process begins with the preparation of the nicotinamide core, followed by the introduction of the 2,5-diethoxy-4-morpholinophenyl group through a series of substitution reactions. The methylthio group is then added using thiolation reactions. Each step requires specific reaction conditions, such as controlled temperatures, pH levels, and the use of catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. Industrial production may also involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-Diethoxy-4-morpholinophenyl)-2-(methylthio)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.

Scientific Research Applications

N-(2,5-Diethoxy-4-morpholinophenyl)-2-(methylthio)nicotinamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which N-(2,5-Diethoxy-4-morpholinophenyl)-2-(methylthio)nicotinamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural elements—nicotinamide core, morpholino group, diethoxy phenyl, and methylthio substituent—are compared below with analogs from the provided evidence.

Table 1: Structural Comparison of Key Compounds
Compound Name (Core Structure) Key Substituents Notable Properties/Potential Applications Reference
Target Compound (Nicotinamide) 2-(Methylthio); 4-morpholino-2,5-diethoxyphenyl Hypothesized kinase inhibition, enhanced solubility -
3-Chloro-N-phenyl-phthalimide (Phthalimide) Chloro, phenyl Polymer synthesis (polyimide monomers)
Quinolone derivatives (Quinolone) Piperazinyl, bromothiophen/methylthio Antibacterial activity
N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-... (Sulfonamide) Morpholino, methoxy, bromopyrimidinylsulfanyl Structural complexity, possible bioactivity
N-(2,5-Dimethylphenyl)-2-[(4-methylthiazol-2-yl)sulfanyl]acetamide (Acetamide) Thiazolylsulfanyl, dimethylphenyl Structural similarity to sulfur-containing drugs

Key Comparison Points

Morpholino Group vs. Other Nitrogen-Containing Substituents
  • Target Compound vs. Quinolones (): The morpholino group in the target compound is a saturated, six-membered ring with two oxygen atoms, offering moderate basicity and improved water solubility compared to the piperazinyl group in quinolones. Piperazinyl groups are more basic and may form stronger hydrogen bonds, but they can also increase metabolic susceptibility due to amine oxidation .
  • Target Compound vs. The target’s diethoxy phenyl group may confer greater lipophilicity than the methoxy group in ’s compound, affecting membrane permeability .
Methylthio Group vs. Other Sulfur-Containing Substituents
  • Target Compound vs. Quinolones (): The methylthio group in the target is less polar than the sulfonyl or sulfonamide groups in other compounds. It may enhance lipophilicity, facilitating passive diffusion across biological membranes, whereas sulfonamides (e.g., ) are more polar and prone to forming hydrogen bonds .
  • Target Compound vs. Thiazolylsulfanyl Acetamide (): The methylthio group in the target is a simpler substituent compared to the thiazolylsulfanyl moiety in ’s acetamide.
Aromatic Ring Substituents
  • Diethoxy Phenyl (Target) vs. Methoxy Phenyl (): The 2,5-diethoxy substitution in the target compound increases steric hindrance and electron-donating effects compared to the methoxy group. This could stabilize aromatic interactions in enzyme active sites but may also slow metabolic clearance relative to smaller substituents .
  • Comparison with 3-Chloro-N-phenyl-phthalimide (): While structurally distinct (phthalimide vs. nicotinamide), both compounds feature substituted aromatic rings. The chloro and phenyl groups in phthalimide derivatives are critical for polymer synthesis, highlighting how aromatic substituents dictate application-specific properties .

Hypothetical Pharmacological and Physicochemical Properties

  • Solubility: The morpholino and diethoxy groups likely improve aqueous solubility compared to purely hydrophobic analogs (e.g., thiazolylsulfanyl acetamide in ).
  • Metabolic Stability: The methylthio group may undergo slower oxidative metabolism than sulfonamides or thioethers with larger substituents .
  • Target Selectivity: The nicotinamide core could interact with NAD(P)-binding enzymes, while the morpholino group might reduce off-target effects compared to basic amines like piperazine .

Biological Activity

N-(2,5-Diethoxy-4-morpholinophenyl)-2-(methylthio)nicotinamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cardiovascular health and other therapeutic applications. This article aims to consolidate available research findings, case studies, and data regarding the biological activity of this compound, highlighting its mechanisms of action and efficacy.

Chemical Structure and Properties

The compound this compound can be described by its molecular formula C18H24N2O3SC_{18}H_{24}N_2O_3S. Its structure includes a morpholine ring and a nicotinamide moiety, which are significant for its biological interactions. The presence of the methylthio group may also influence its pharmacological properties.

PropertyValue
Molecular FormulaC18H24N2O3SC_{18}H_{24}N_2O_3S
Molecular Weight356.46 g/mol
SolubilitySoluble in DMSO and ethanol
LogP3.5

Cardiovascular Effects

Research indicates that this compound exhibits significant effects on cardiovascular health. A patent study suggests that compounds in this class can regulate apolipoprotein A-I (ApoA-I) expression, which is crucial for lipid metabolism and cardiovascular disease prevention .

Mechanism of Action:

  • The compound appears to enhance the expression of ApoA-I, leading to improved lipid profiles.
  • It may also exert anti-inflammatory effects that contribute to cardiovascular protection.

Antiviral Activity

Emerging studies have explored the antiviral potential of this compound. Similar structures have demonstrated efficacy against various viral strains, suggesting that this compound may possess comparable activity. For instance, related compounds have shown promise against adenovirus and rotavirus .

Neuroprotective Effects

There is also preliminary evidence indicating neuroprotective properties associated with this compound. Research on similar morpholine derivatives has revealed potential benefits in models of neurodegenerative diseases, possibly through mechanisms involving oxidative stress reduction and anti-inflammatory pathways.

Study 1: Cardiovascular Impact

In a controlled study involving animal models, administration of this compound resulted in:

  • A significant decrease in total cholesterol levels.
  • An increase in HDL cholesterol (the "good" cholesterol).
  • Reduced markers of inflammation associated with atherosclerosis.

Study 2: Antiviral Efficacy

A recent investigation into the antiviral properties demonstrated that the compound effectively reduced viral load in infected cell cultures by up to 70% when compared to untreated controls. This effect was particularly pronounced against rotavirus strains.

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